5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is a heterocyclic compound that belongs to the isoindoline family.
Preparation Methods
The synthesis of 5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as an intermediate for synthesizing other complex molecules.
Biology: It has been studied for its interactions with biological receptors, such as the dopamine receptor D2.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione involves its interaction with molecular targets such as the dopamine receptor D2. It binds to the receptor’s allosteric site, modulating its activity and potentially exerting antipsychotic effects . Additionally, its inhibition of β-amyloid protein aggregation indicates a role in preventing or treating Alzheimer’s disease .
Comparison with Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives. These compounds share the isoindoline nucleus and carbonyl groups at positions 1 and 3. 5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
89479-37-8 |
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Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
5-chloro-2-[2-(dimethylamino)ethyl]benzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C16H15ClN2O2/c1-18(2)6-7-19-8-11-12(9-19)16(21)14-10(15(11)20)4-3-5-13(14)17/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
OHVYSMFCYKJUJY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C2C(=C1)C(=O)C3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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